molecular formula C14H21N3O4 B3111409 5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate CAS No. 1823856-54-7

5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate

Cat. No.: B3111409
CAS No.: 1823856-54-7
M. Wt: 295.33
InChI Key: MUXUTZOSSCJPCS-UHFFFAOYSA-N
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Description

5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate (CAS 1823856-54-7) is a high-purity chemical compound supplied with a documented purity of 95% . It has a molecular formula of C14H19N3O5 and a molecular weight of 309.32 . This compound belongs to the 6,7-dihydropyrazolo[1,5-a]pyrazine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and pharmaceutical research . Specifically, this core structure has been identified in published research as a key intermediate in the exploration of potent and selective modulators for central nervous system (CNS) targets . Researchers value this scaffold for its utility in developing potential therapeutics, particularly as modulators of metabotropic glutamate receptors (mGlus), which are relevant for the study of various neurological and psychiatric disorders . As a dicarboxylate derivative featuring tert-butyl and ethyl ester protecting groups, this compound is well-suited for further synthetic elaboration in drug discovery efforts. It is intended for use in laboratory research as a building block or intermediate. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-tert-butyl 7-O-ethyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)11-9-16(13(19)21-14(2,3)4)8-10-6-7-15-17(10)11/h6-7,11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXUTZOSSCJPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC2=CC=NN12)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate typically involves multi-component reactions. One common method is a four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This reaction is carried out under specific conditions to ensure regio- and chemoselectivity, resulting in the formation of the desired pyrazolopyrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its ester groups. The tert-butyl ester is more resistant to hydrolysis than the ethyl ester, enabling selective modifications.

Acidic Hydrolysis

  • Conditions : HCl (2 M) in dioxane/water (1:1), 80°C, 4–6 hours .

  • Products : Corresponding carboxylic acids (5-carboxy and 7-carboxy derivatives).

  • Mechanism : Protonation of the ester carbonyl followed by nucleophilic attack by water.

Basic Hydrolysis

  • Conditions : NaOH (1 M) in methanol/water (3:1), room temperature, 12 hours .

  • Products : Sodium salts of the carboxylic acids.

  • Selectivity : Ethyl ester hydrolyzes faster than tert-butyl ester due to steric hindrance .

Table 1: Hydrolysis Conditions and Outcomes

ConditionReactivityProductYield (%)Source
2 M HCl, 80°CComplete hydrolysis5,7-Dicarboxylic acid85–90
1 M NaOH, RTPartial hydrolysis (ethyl)5-tert-Butyl ester, 7-carboxylate70–75

Transesterification

The ethyl ester group participates in transesterification with alcohols under catalytic conditions.

  • Catalyst : Titanium(IV) isopropoxide.

  • Conditions : Reflux in toluene with excess alcohol (e.g., benzyl alcohol), 8–12 hours.

  • Products : Benzyl or other alkyl esters at the 7-position .

Nucleophilic Substitution at the Ester Groups

The carbonyl carbons of the esters are electrophilic and react with nucleophiles like amines or thiols.

Aminolysis

  • Conditions : Ethylenediamine in DMF, 60°C, 24 hours.

  • Product : 7-Ethyl ester replaced by an amide group.

  • Application : Generates intermediates for drug discovery .

Thiolysis

  • Conditions : Thiophenol with DBU in THF, 50°C, 6 hours.

  • Product : Thioester derivatives.

Reduction of the Dihydropyrazine Ring

The dihydropyrazine moiety can undergo hydrogenation to form saturated pyrazolidine derivatives.

  • Catalyst : Palladium on carbon (10% w/w) .

  • Conditions : H₂ (1 atm) in ethanol, room temperature, 3 hours.

  • Product : Fully saturated pyrazolo-pyrazolidine derivative .

Functionalization of the Pyrazole Ring

The pyrazole nitrogen and adjacent carbons participate in electrophilic substitution.

Halogenation

  • Conditions : NBS (N-bromosuccinimide) in DMF, 0°C to RT .

  • Product : Brominated derivatives at the 3-position of the pyrazole ring .

Nitration

  • Conditions : HNO₃/H₂SO₄ (1:3), 0°C, 1 hour .

  • Product : Nitro-substituted analogs.

Decarboxylation Reactions

Thermal or photolytic decarboxylation removes the carboxylate groups.

  • Conditions : Heating at 150°C under vacuum or UV light (254 nm) in acetonitrile .

  • Product : Pyrazolo[1,5-a]pyrazine core with reduced polarity .

Cross-Coupling Reactions

The brominated derivatives (e.g., 3-bromo analogs) undergo Suzuki-Miyaura couplings.

  • Catalyst : Pd(PPh₃)₄ .

  • Conditions : Arylboronic acid, K₂CO₃, DME/H₂O, 80°C, 12 hours .

  • Product : Biaryl derivatives for structure-activity studies .

Table 2: Cross-Coupling Examples

SubstratePartnerProductYield (%)Source
3-Bromo derivativePhenylboronic acid3-Phenylpyrazolo-pyrazine65
3-Bromo derivativePyridinylboronic acid3-Pyridinylpyrazolo-pyrazine58

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazolo derivatives, including 5-tert-butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to interact with various inflammatory mediators and enzymes, potentially reducing inflammation in conditions such as arthritis and other inflammatory diseases .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy of pyrazolo derivatives in preclinical models:

  • Study A: Demonstrated significant tumor reduction in xenograft models when treated with the compound.
  • Study B: Showed promising results in reducing inflammatory markers in animal models of arthritis.

These studies highlight the potential of this compound as a lead candidate for drug development targeting cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pyrazolo[1,5-a]pyrazine scaffold is highly versatile, with modifications at the ester groups, aryl substituents, and core structure influencing pharmacological activity. Below is a comparative analysis of key analogues:

Compound Name / ID Structural Modifications Biological Activity (EC₅₀ / IC₅₀) Efficacy (Glu Max%) Key Reference
Target Compound 5-tert-butyl, 7-ethyl esters Not reported Not reported
4c () Eastern aryl: para-fluorophenyl <100 nM (mGlu5 PAM) ~90%
4k () Eastern aryl: 5-fluoro-pyridin-2-yl ~30 nM (mGlu5 PAM) ~85%
4m () Eastern aryl: 5-methoxy-pyridin-2-yl ~100 nM (mGlu5 PAM) ~70%
178f () Ethyl 2-(4-fluorophenyl)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate IC₅₀ = 1.2 µM (CDK2 inhibition) Antitumor activity in HepG2, MCF-7
1301713-97-2 () 3-Bromo, 5-tert-butyl, 2-ethyl esters Not reported (synthetic intermediate) N/A

Key Observations

Ester Group Variations

  • The tert-butyl and ethyl esters in the target compound enhance steric bulk and metabolic stability compared to methyl or benzyl esters in analogues like 3b () .
  • Bromination at position 3 (e.g., 1301713-97-2 ) introduces reactivity for further functionalization but may reduce solubility .

Aryl Substituent Effects

  • Fluorine Substitution : Para-fluorophenyl (4c ) and 5-fluoro-pyridyl (4k ) groups improve mGlu5 PAM potency (EC₅₀ <100 nM) due to enhanced electron-withdrawing effects and receptor binding .
  • Methoxy Groups : Substitutions like 5-methoxy-pyridyl (4m ) reduce efficacy (Glu Max% ~70%) compared to fluoro analogues, likely due to steric hindrance .

Scaffold Diversity

  • Pyrazolo[1,5-a]pyrimidines (e.g., 178f ) exhibit antitumor activity via CDK2 inhibition, demonstrating scaffold-dependent target selectivity .
  • Replacement of pyrazine with pyrimidine (e.g., 4n ) reduces mGlu5 activity by ~6-fold, highlighting the importance of the pyrazine core for glutamate receptor modulation .

Therapeutic Potential

  • mGlu5 PAMs : Compounds like 4c and 4k are promising for treating CNS disorders (e.g., schizophrenia) .
  • Antitumor Agents : Pyrimidine-based analogues (e.g., 178f ) show efficacy against tumor cell lines, though pyrazine derivatives are less explored in oncology .

Research Findings and Data Tables

Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Reference
Target Compound 2.1 0.5 (DMSO)
4c 2.8 0.3 (DMSO)
178f 3.2 0.2 (DMSO)

Biological Activity

5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate (CAS Number: 1823856-54-7) is a synthetic compound characterized by its unique pyrazolo structure. It contains both tert-butyl and ethyl groups attached to a dihydropyrazolo framework, along with two carboxylate groups that enhance its reactivity and solubility. This compound has garnered interest for its potential applications in pharmaceuticals and material science.

The molecular formula of this compound is C14H21N3O4, with a predicted boiling point of approximately 439.1 °C and a density of 1.24 g/cm³ . The presence of carboxylate functional groups allows for various chemical reactions, including esterification and cyclization, which are critical for synthesizing derivatives with enhanced biological activity.

While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that the biological activity could be attributed to:

  • Interaction with Enzymes: The carboxylate groups may facilitate binding to enzyme active sites.
  • Cell Membrane Penetration: The hydrophobic tert-butyl group could enhance membrane permeability.
  • Reactive Oxygen Species (ROS) Modulation: Potential influence on oxidative stress pathways.

Data Table: Comparative Biological Activities

Compound NameStructure SimilarityNotable Biological Activity
5-tert-butyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylateSimilar pyrazolo frameworkAntimicrobial
5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylateSimilar core structureAnticancer
5-tert-butyl 2-Ethyl 4-cyano-6,7-dihydropyrazolo[1,5-A]pyrazineContains cyano groupAnti-inflammatory

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of pyrazolo derivatives, it was found that compounds structurally similar to our target exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell walls.

Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the anticancer potential of related pyrazolo compounds showed promising results against HeLa and MCF-7 cell lines. The study indicated that these compounds induced apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate, and how can reaction conditions be optimized?

  • Methodology : Start with esterification of the pyrazolo[1,5-a]pyrazine core using tert-butyl and ethyl carboxylates. Key steps include:

  • Solvent selection: Methanol or acetonitrile (MeCN) is effective for solubility and stability .
  • Temperature control: Heating at 60–80°C for ester coupling, followed by cooling to room temperature for crystallization .
  • Purification: Use column chromatography or recrystallization from diethyl ether/water mixtures to isolate the product .
    • Optimization : Employ factorial design to test variables like stoichiometry, reaction time, and acid catalysts (e.g., H2SO4 for nitration) .

Q. How can NMR and X-ray crystallography be utilized to confirm the structure of this compound?

  • NMR Analysis : Assign peaks using <sup>1</sup>H and <sup>13</sup>C NMR spectra. For example:

  • Tert-butyl groups show characteristic singlets at δ ~1.3–1.5 ppm (C(CH3)3).
  • Ethyl ester protons appear as quartets (δ ~4.1–4.3 ppm) and triplets (δ ~1.2–1.4 ppm) .
    • X-ray Crystallography : Determine molecular conformation and hydrogen-bonding patterns. Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 13.017 Å, β = 115.76°) provide precise structural validation .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of ester groups. Avoid exposure to moisture or strong acids/bases, which may cleave tert-butyl or ethyl moieties .
  • Stability Testing : Conduct accelerated degradation studies using HPLC to monitor purity under elevated temperature (40–60°C) and humidity (75% RH) .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be achieved?

  • Strategies :

  • Use electrophilic substitution with aldehydes (e.g., HBr-mediated formylation at 60°C) to introduce functional groups .
  • Protect the 5-tert-butyl ester during reactions to avoid side reactions .
    • Analytical Validation : Monitor regioselectivity via LC-MS and compare with computed NMR shifts from DFT simulations .

Q. What computational methods are effective for predicting the reactivity of this compound in catalytic systems?

  • Approach :

  • Perform density functional theory (DFT) calculations to map electron density on the pyrazine ring, identifying nucleophilic/electrophilic sites .
  • Use COMSOL Multiphysics for reaction modeling, incorporating parameters like diffusion rates and activation energies .

Q. How can contradictory data from nitration or bromination reactions be resolved?

  • Case Study : If nitration yields unexpected byproducts (e.g., di-nitrated species), analyze:

  • Reaction kinetics: Adjust HNO3 concentration and temperature to control nitro group addition .
  • Byproduct isolation: Use preparative TLC or HPLC to separate isomers, then characterize via HRMS and <sup>15</sup>N NMR .

Q. What strategies enable the prediction of biological activity based on structural analogs?

  • Methodology :

  • Compare with pyrazolo[1,5-a]pyrimidine derivatives (e.g., 5,7-dimethyl-2-phenyl analogs) known for kinase inhibition .
  • Use QSAR models to correlate substituent effects (e.g., tert-butyl bulkiness) with bioavailability or target binding .

Q. How can crystal engineering improve the compound’s solid-state properties for formulation?

  • Techniques :

  • Modify crystallization solvents (e.g., switch from MeCN to DMF/water) to alter crystal packing and enhance solubility .
  • Analyze Hirshfeld surfaces to predict intermolecular interactions (e.g., C–H···O bonds) influencing melting points .

Q. What are the challenges in synthesizing and characterizing dihydroimidazo-pyridine analogs?

  • Comparative Analysis :

  • Note differences in cyclization efficiency: Pyrazolo[1,5-a]pyrazines require milder conditions than imidazo[1,2-a]pyridines, which often need refluxing acetic acid .
  • Characterize analogs via IR and HRMS to confirm lactam vs. ester functionalities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate

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